3-Bromo-1,2-dimethyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,2-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7-10(11)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBAONZGDLVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461629 | |
| Record name | 1H-Indole, 3-bromo-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80906-24-7 | |
| Record name | 1H-Indole, 3-bromo-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 1,2 Dimethyl 1h Indole
Direct Synthesis Approaches for 3-Bromo-1,2-dimethyl-1H-indole
Direct approaches are often preferred for their efficiency and involve the functionalization of a closely related indole (B1671886) precursor. The two primary retrosynthetic disconnections for this compound suggest either N-alkylation of a 3-bromo-2-methyl-1H-indole precursor or the C-3 bromination of 1,2-dimethyl-1H-indole.
N-Alkylation of 3-Bromo-2-methyl-1H-indole Precursors
One viable pathway to synthesize this compound is through the N-alkylation of a 3-bromo-2-methyl-1H-indole intermediate. This method involves a two-step process: first, the deprotonation of the indole nitrogen, followed by a nucleophilic substitution reaction with a methylating agent.
The indole N-H bond is weakly acidic, with a pKa of approximately 16-17, making it susceptible to deprotonation by a strong base. youtube.com Sodium hydride (NaH) is a commonly used base for this purpose, as it effectively deprotonates the indole to form a sodium salt, the indolide anion. youtube.com This anion is a potent nucleophile.
Following deprotonation, the nucleophilic indolide anion is treated with an electrophilic methyl source, typically an alkyl halide such as methyl iodide (CH₃I). The reaction proceeds via an Sₙ2 mechanism, where the nitrogen anion attacks the methyl halide, displacing the halide and forming the N-C bond to yield the final N-methylated product. youtube.com Other alkylating agents like dimethyl carbonate can also be used, sometimes in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), under mild conditions. google.com
| Step | Reagents | Purpose | Typical Conditions |
| 1. Deprotonation | Sodium Hydride (NaH) | Forms the nucleophilic indolide anion | Anhydrous solvent (e.g., DMF, THF) |
| 2. Methylation | Methyl Iodide (CH₃I) or Dimethyl Carbonate (DMC) | Introduces the methyl group at the N-1 position via Sₙ2 reaction | Reaction with the formed anion in the same solvent |
Bromination Strategies and Regioselectivity at C-3
An alternative and more direct route involves the electrophilic bromination of the 1,2-dimethyl-1H-indole substrate. The indole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles. The C-3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, followed by the C-2, C-5, and C-6 positions. Given that the C-2 position is already occupied by a methyl group in the 1,2-dimethyl-1H-indole precursor, electrophilic attack is strongly directed to the C-3 position.
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the regioselective bromination of electron-rich aromatic and heterocyclic compounds, including indoles. nih.govmasterorganicchemistry.com It serves as a mild source of electrophilic bromine (Br⁺), providing a low concentration of molecular bromine in situ, which helps to prevent over-bromination and other side reactions that can occur with liquid bromine. masterorganicchemistry.com
The reaction of 1,2-dimethyl-1H-indole with NBS typically proceeds rapidly in a suitable solvent. The choice of solvent can influence the reaction's outcome. Common solvents include dichloromethane (CH₂Cl₂), chloroform (CHCl₃), carbon tetrachloride (CCl₄), and dimethylformamide (DMF). orgsyn.orgtandfonline.com The reaction is often performed at room temperature or below to enhance selectivity. orgsyn.org The mechanism involves the attack of the electron-rich C-3 position of the indole on the bromine atom of NBS, leading to the formation of the 3-bromo derivative and succinimide as a byproduct. acs.org
| Substrate | Reagent | Solvent | Temperature | Product | Reference |
| Indole | NBS | Tetrahydrofuran (THF) | -78°C to room temp. | 3-Bromo-1-(tert-butyldimethylsilyl)indole | orgsyn.org |
| Indole | NBS | Dichloromethane | 40°C | 3-(1-(4-chlorophenyl)-2-nitroethyl)-1H-indole | nih.gov |
Direct bromination using molecular bromine (Br₂) is another established method. However, due to the high reactivity of both the indole nucleus and elemental bromine, this reaction can be less selective and may lead to the formation of di- or poly-brominated products, or even oxidation of the indole ring. acs.orgcore.ac.uk
To control the reactivity and improve the regioselectivity for the C-3 position, the reaction conditions must be carefully managed. The reaction is typically carried out at low temperatures and in a non-polar solvent. Sometimes, a Lewis acid catalyst is employed to modulate the electrophilicity of the bromine and direct the substitution. clockss.org For instance, the bromination of dimethyl indole-2,3-dicarboxylate with bromine in the presence of tin(IV) chloride yielded the 5-bromo derivative, demonstrating how substitution patterns and reaction conditions influence regioselectivity. clockss.org In the case of 1,2-dimethyl-1H-indole, the inherent reactivity of the C-3 position makes it the most probable site of attack even with molecular bromine, but careful control is necessary to achieve a high yield of the mono-brominated product.
Optimizing the bromination of 1,2-dimethyl-1H-indole is crucial for maximizing the yield of the desired 3-bromo product while minimizing byproducts. Key parameters to consider include the choice of brominating agent, solvent, temperature, and reaction time.
Brominating Agent : For C-3 selective bromination, NBS is generally preferred over molecular bromine due to its milder nature, which reduces the risk of over-bromination and side reactions. masterorganicchemistry.com
Solvent : The polarity of the solvent can affect the reaction rate and selectivity. Non-polar solvents like dichloromethane or carbon tetrachloride are often used. tandfonline.com Polar aprotic solvents like DMF can also be employed and may facilitate the dissolution of NBS. acs.org
Temperature : Conducting the reaction at low temperatures (e.g., 0°C to -78°C) is a standard practice to control the exothermicity of the reaction and enhance regioselectivity by favoring the kinetically controlled product. orgsyn.org
Lewis Acids : In certain cases, particularly with less reactive indole substrates or when using molecular bromine, the addition of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, TiCl₄) can promote the reaction and influence its regioselectivity. clockss.org However, for an activated substrate like 1,2-dimethyl-1H-indole, a catalyst may not be necessary and could potentially lead to undesired side reactions.
General Indole Synthesis Approaches Applicable to this compound Framework
Beyond direct modification, the this compound scaffold can be constructed using classical indole synthesis methods by selecting appropriately substituted starting materials. These methods build the indole ring system from acyclic precursors.
Fischer Indole Synthesis : This is one of the most common methods for indole synthesis and involves the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.in To synthesize the target molecule, one would start with N-methyl-N-(phenyl)hydrazine (with a bromine at the appropriate position on the phenyl ring if the strategy involves subsequent rearrangement) and react it with propan-2-one (acetone). Alternatively, a suitably substituted phenylhydrazine could be reacted with a 3-bromo-butan-2-one derivative, though this might present regiochemical challenges.
Bischler Indole Synthesis : This method involves the reaction of an arylamine with an α-haloketone, followed by an acid-catalyzed cyclization. nih.gov For the target compound, N-methylaniline could be reacted with a 3-bromo-3-halobutan-2-one derivative. The subsequent cyclization would then form the desired indole ring.
Bartoli Indole Synthesis : This approach is useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. rsc.org While not directly applicable for the 3-bromo substitution pattern, it exemplifies a modern method for constructing complex indole cores.
Leimgruber-Batcho Indole Synthesis : This is a two-step procedure that is highly versatile for producing various substituted indoles. It begins with the formation of an enamine from an o-nitrotoluene derivative, which is then reductively cyclized to form the indole ring. By starting with a properly substituted o-nitrotoluene, this method could be adapted to create the desired 1,2-dimethyl-3-bromoindole structure.
These general methods offer flexibility in introducing a wide range of substituents onto the indole core by modifying the starting materials, providing a powerful alternative to the direct functionalization of a pre-formed indole ring.
Classical Named Reactions and Their Modern Variants
Several classical named reactions in organic chemistry provide pathways to the indole core, which can then be further functionalized. The applicability of these methods to the direct synthesis of this compound or its immediate precursor, 1,2-dimethyl-1H-indole, is discussed below.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring system. organic-chemistry.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine and an aldehyde or ketone. organic-chemistry.orgalfa-chemistry.com For the synthesis of the 1,2-dimethyl-1H-indole precursor, the reaction would typically employ N-methyl-N-phenylhydrazine and acetone. The resulting phenylhydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole. byjus.com
A modern variation of this method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, offering an alternative route to the necessary hydrazone intermediate. organic-chemistry.org
Once 1,2-dimethyl-1H-indole is obtained, it can be subjected to electrophilic bromination to introduce the bromine atom at the C3 position.
| Starting Materials | Reagents and Conditions | Product | Yield |
| N-methyl-N-phenylhydrazine, Acetone | Acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂), Heat | 1,2-dimethyl-1H-indole | Varies |
| 1,2-dimethyl-1H-indole | N-Bromosuccinimide (NBS), Acetonitrile or CCl₄ | This compound | Good to Excellent |
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. nih.govwikipedia.org This method is highly versatile for producing polysubstituted indoles. nih.gov To directly synthesize this compound via this route, one would theoretically start with an N-methylated o-haloaniline and a 1-bromo-1-propyne derivative. The regioselectivity of the Larock reaction typically places the more sterically demanding substituent of the alkyne at the C2 position of the indole. ub.edu
Modern advancements in the Larock synthesis have expanded its scope to include more readily available o-bromoanilines and o-chloroanilines through the use of specialized phosphine (B1218219) ligands. nih.gov Nickel-catalyzed versions of the Larock-type heteroannulation have also been developed as a more economical alternative to palladium. scispace.com
| Starting Materials | Catalyst and Reagents | Product |
| N-methyl-o-iodoaniline, 1-Bromo-1-propyne | Pd(OAc)₂, Base (e.g., Na₂CO₃), Ligand (e.g., PPh₃) | This compound |
| N-methyl-o-bromoaniline, 1-Bromo-1-propyne | Pd catalyst, Sterically demanding phosphine ligand | This compound |
Reissert Indole Synthesis
The Reissert indole synthesis typically involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net Direct synthesis of this compound using this method is not straightforward due to the substitution pattern. However, a modified Reissert approach could potentially be envisioned to construct a suitably substituted indole precursor, which would then require subsequent methylation and bromination. The classical conditions involve a strong base like potassium ethoxide for the initial condensation and a reducing agent such as zinc in acetic acid for the cyclization. wikipedia.org
Bartoli Indole Synthesis
The Bartoli indole synthesis is a reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form indoles. acs.orgwikipedia.orgjk-sci.com This method is particularly useful for the synthesis of 7-substituted indoles. acs.org The reaction requires three equivalents of the vinyl Grignard reagent and is sensitive to the steric bulk of the ortho substituent, which often leads to higher yields. acs.orgwikipedia.org For the synthesis of a 1,2-dimethyl-indole core, one might consider an appropriately substituted nitroarene and a propenyl Grignard reagent. The N-methylation would likely be a subsequent step. The direct incorporation of a bromine at the C3 position during the Bartoli synthesis is not a standard feature of this reaction.
Madelung Indole Synthesis
The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgquimicaorganica.org To apply this to the synthesis of 1,2-dimethyl-1H-indole, one would start with N-(2-ethylphenyl)-N-methylacetamide. The harsh reaction conditions, often requiring strong bases like sodium or potassium alkoxides at high temperatures, have been a limitation of the classical Madelung synthesis. quimicaorganica.org However, modern variations have been developed that proceed under milder conditions. For instance, the use of organolithium reagents on N-trimethylsilyl-protected anilines allows for the synthesis of substituted indoles under more controlled temperatures. wikipedia.org A recent development employs a LiN(SiMe₃)₂/CsF system for a tandem Madelung synthesis to produce N-methyl-2-arylindoles. organic-chemistry.org
Transition Metal-Catalyzed Indole Construction
Transition metal catalysis offers a powerful and often more direct route to functionalized indoles, including C-H functionalization of a pre-formed indole ring.
The direct C-H bromination of 1,2-dimethyl-1H-indole is a highly attractive and atom-economical approach to this compound. The C3 position of the indole ring is highly activated towards electrophilic substitution.
Electrophilic Bromination:
A common and effective method for the C3-bromination of indoles is the use of N-Bromosuccinimide (NBS). This reagent is a mild and selective source of electrophilic bromine and is widely used for the bromination of electron-rich aromatic and heteroaromatic compounds. nih.govorganic-chemistry.org The reaction is typically carried out in a solvent such as acetonitrile or carbon tetrachloride. nih.govclockss.org
Elemental bromine (Br₂) can also be used for the direct bromination of indoles. A study on the direct bromination of substituted indoles in dimethylformamide (DMF) has been conducted, proposing a two-step reaction mechanism. researchgate.net
| Precursor | Brominating Agent | Solvent | Product |
| 1,2-dimethyl-1H-indole | N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄ | This compound |
| 1,2-dimethyl-1H-indole | Bromine (Br₂) | Dimethylformamide (DMF) | This compound |
Transition Metal-Catalyzed C-H Functionalization:
While electrophilic bromination is efficient, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective introduction of various substituents onto the indole core. acs.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in indole synthesis, most notably in the Larock synthesis as previously discussed. Palladium catalysis can also be employed for C-H functionalization, although direct C-H bromination using palladium is less common than arylation or alkenylation.
Copper-Catalyzed Reactions: Copper catalysts have been employed in the synthesis of multisubstituted indoles through sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions. nih.gov There are also reports of copper-catalyzed C(sp³)–H bromination at positions distal to a directing group, suggesting the potential for developing copper-catalyzed methods for indole bromination. acs.org
Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the synthesis of substituted indoles through various mechanisms, including the oxidative coupling of acetanilides and internal alkynes. acs.org Rhodium(III)-catalyzed C-H activation has also been shown to be effective for the regioselective synthesis of 7-substituted indoles. acs.org While direct C3-bromination of 1,2-dimethyl-1H-indole using rhodium catalysis is not extensively documented, the versatility of rhodium catalysts in C-H activation suggests this as a potential area for future research.
Palladium-Catalyzed Approaches
Palladium catalysis is a versatile tool for the synthesis of substituted indoles. These methods often involve cross-coupling and cyclization reactions. For instance, palladium-catalyzed reactions have been developed for the synthesis of 3-substituted indoles and indole 3-carboxylates. nih.govchemijournal.com One common strategy is the intramolecular Heck reaction of polymer-bound aryl halides. Another approach involves a palladium-catalyzed enantioselective alkene difunctionalization reaction to access 3-substituted indoles. nih.gov While these methods are powerful for creating various indole derivatives, specific application to the synthesis of this compound is not explicitly described in the available literature. A cascade Heck/C–H functionalization process has also been used to construct spiroindenyl-2-oxindoles. nih.gov
| Reaction Type | Substrates | Key Features | Reference |
| Intramolecular Heck Reaction | Polymer-bound aryl halides | Applicable to solid-phase synthesis | |
| Enantioselective Alkene Difunctionalization | Alkenes and indole nucleophiles | Rapid construction of complex indoles | nih.gov |
| Cross-Coupling/Cyclization | o-nitrobenzyl cyanides and boronic acids | Cascade methodology for 2-substituted indoles | chemijournal.com |
Copper-Catalyzed Methodologies
Copper-catalyzed reactions represent an economical and efficient route for indole synthesis. researchgate.net These methods include domino coupling/cyclization processes and cross-dehydrogenative couplings. nih.govorganic-chemistry.orgthieme-connect.com For example, Cu(II)-catalyzed domino reactions of 2-alkynylanilines with boronic acids can produce a range of 1,2-disubstituted indoles. organic-chemistry.org Additive-free copper(I)-mediated radical cyclization of α,α-dibromo β-iminoesters has been used to synthesize 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates. acs.org Although these methodologies yield substituted and brominated indoles, their direct application to form this compound has not been detailed.
| Reaction Type | Catalyst System | Products | Reference |
| Radical Cyclization | Copper(I)-bromide | 5- or 6-brominated 2-aryl-1H-indole-3-carboxylates | acs.org |
| Oxidative Annulations | Cu(OAc)₂ | Multi-substituted indoles | nih.gov |
| Domino Coupling/Cyclization | Cu(II) | 1,2-disubstituted indoles | organic-chemistry.org |
Rhodium-Catalyzed Cyclizations and Functionalizations
Rhodium catalysts are effective in promoting C-H functionalization and cyclization reactions to form indole derivatives. nih.govrsc.org Enantioselective C-H functionalization of indoles with α-alkyl-α-diazoesters can be achieved using a Rh₂(S-NTTL)₄ catalyst, leading to α-alkyl-α-indolylacetates. nih.gov Rhodium catalysis has also been employed for the highly enantio- and diastereoselective cyclization of N-allenyltryptamines and 3-allenylindoles to create spirocyclic indolenines. acs.org Furthermore, Rh(III)-catalyzed C2-selective carbenoid functionalization of indoles has been developed. rsc.org However, a specific protocol for the synthesis of this compound using these rhodium-catalyzed methods is not found in the reviewed literature.
| Reaction Type | Catalyst | Key Transformation | Reference |
| Enantioselective C–H Functionalization | Rh₂(S-NTTL)₄ | Reaction of indoles at C(3) with diazo compounds | nih.gov |
| Stereoselective Cyclization | Rhodium complex | Cyclization of 3-allenylindoles | acs.org |
| C(sp²)–H functionalization/cyclization | Rh(III) | Cascade reaction to form indoloquinazolinone derivatives | rsc.org |
Gold(III)-Catalyzed Annulations
Gold catalysts, particularly Au(III) salts, have been utilized for the annulation of 2-alkynylanilines to produce indole derivatives. organic-chemistry.org This method allows for the formation of the indole core under mild conditions. A one-flask protocol for the gold-catalyzed conversion of 2-alkynylanilines to 3-bromo and 3-iodoindoles has been reported, which could be a potential, though not explicitly detailed, route to halogenated indoles. organic-chemistry.org Gold(III) has also been shown to catalyze [3+3]-cycloaddition reactions of propargyl esters and azomethine imines. nih.gov The direct synthesis of this compound via these gold-catalyzed methods remains to be specifically described.
Iron-Catalyzed Syntheses
Iron, being an earth-abundant and low-cost metal, has emerged as a sustainable catalyst for various organic transformations, including indole synthesis. nih.govacs.org Iron-catalyzed intramolecular isonitrile–olefin coupling reactions have been developed to deliver 3-substituted indoles. nih.gov Additionally, an iron(III)-catalyzed one-pot synthesis of indole-xanthydrol hybrids has been described, involving a series of tandem reactions. nih.gov Iron catalysis has also been applied to the synthesis of oxindoles through oxidative 1,2-alkylarylation of activated alkenes. researchgate.net Despite the versatility of iron catalysts, their specific use for the synthesis of this compound is not documented.
Iridium-Catalyzed Approaches
Iridium catalysts have been successfully applied in the enantioselective functionalization of indoles. A notable example is the iridium-catalyzed enantioselective intermolecular C2-allylation of 3-substituted indoles, which proceeds with high yields and enantioselectivities. nih.gov This directing-group-free approach utilizes a chiral Ir-(P, olefin) complex. While this demonstrates the capability of iridium catalysts to selectively functionalize the indole ring, a method for the synthesis of this compound using iridium catalysis has not been reported.
Praseodymium-Catalyzed Dehydrogenative Aromatization
There is no information available in the searched scientific literature regarding the use of Praseodymium-catalyzed dehydrogenative aromatization for the synthesis of this compound or related indole structures. This specific catalytic methodology does not appear to be a common or reported route for indole synthesis.
Metal-Free and Organocatalytic Syntheses
The synthesis of 3-bromoindoles without the use of transition metals is a significant area of research, aiming for more sustainable and cost-effective chemical processes. These methods often rely on the use of hypervalent iodine reagents or organocatalysts to achieve the desired transformation.
One prominent metal-free approach involves the cascade oxidative cyclization and halogenation of 2-alkenylanilines. organic-chemistry.org This method utilizes phenyliodine(III) diacetate (PIDA) as an oxidant in conjunction with a bromine source like lithium bromide (LiBr). The reaction proceeds by forming reactive intermediates in situ, leading to the concurrent formation of the C−N bond of the indole ring and the C−Br bond at the C3 position. organic-chemistry.org This strategy is effective for a range of substrates with different substituents. organic-chemistry.org The proposed mechanism involves the formation of a bromonium ion, followed by the cyclization and halogenation steps, highlighting the utility of hypervalent iodine reagents in complex organic transformations. organic-chemistry.org
While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are applied in reactions involving 3-bromoindoles. For instance, amine-catalyzed reactions have been developed for the direct stereoselective C-H α-arylation of unmodified enals with 3-bromoindoles. nih.gov This demonstrates the potential of organocatalysis to activate substrates under mild conditions, a principle that could be adapted for the synthesis of the indole core itself. nih.gov Such processes can involve unprecedented reaction cascades, like an iminium-Michael-alkylation-enamine-retro-Michael sequence, expanding the scope of metal-free bond-forming strategies. nih.gov
Further metal-free methods include iodine(III)-mediated bromocarbocyclizations for the synthesis of related oxoindoles, which can be precursors to other complex indole-containing structures. nih.gov Additionally, the development of metal-free C-H amination techniques using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the synthesis of the indole ring from N-Ts-2-alkenylanilines showcases another avenue for avoiding transition metals in indole synthesis. researchgate.net
Electrocatalytic Approaches for Indole Ring Formation
Electrocatalysis offers a sustainable and highly controllable alternative for synthesizing indoles and their derivatives, obviating the need for chemical oxidants. This approach can be applied to either the formation of the indole ring or the direct functionalization of a pre-existing indole core.
A notable application is the electrochemical umpolung of bromide ions for the C-H bromination of indoles. mdpi.com In this transition-metal-free method, an anodic oxidation of a bromide salt generates a bromine cation equivalent, which then acts as an electrophile to functionalize the indole at the C3 position with high regioselectivity and excellent yield. mdpi.com This process is operationally simple, can be performed in an undivided cell with inexpensive graphite electrodes, and represents an environmentally friendly approach to bromination. mdpi.com The proposed mechanism involves the anodic oxidation of the bromide ion, followed by nucleophilic attack from the indole and subsequent deprotonation. mdpi.com
Electrocatalysis can also be employed for the construction of the indole ring itself. Dehydrogenative cyclization of 2-vinylanilides can be achieved using an organic redox catalyst under electrocatalytic conditions, which avoids the use of external chemical oxidants. organic-chemistry.org Another electrocatalytic method involves the intramolecular dehydrogenative annulation for the synthesis of various substituted indoles, including those with bromo-substituents on the benzene (B151609) ring portion of the molecule. rsc.org
| Method | Substrate | Key Reagents/Conditions | Product | Yield | Reference |
| Electrochemical Bromination | Indole | nBu4NBr, NH4Br, CH3CN, Graphite electrodes, 2 mA constant current | 3-Bromo-1H-indole | Excellent | mdpi.com |
| Electrocatalytic Cyclization | 2-Vinylanilide | Organic redox catalyst, undivided cell, constant potential | 3-Substituted Indole | N/A | organic-chemistry.org |
| Dehydrogenative Annulation | Enamine precursor | Pt anode, Ni cathode, n-Bu4NBF4, Dichloroethane | Ethyl 5-bromo-2-phenyl-1H-indole-3-carboxylate | 92% | rsc.org |
One-Pot and Cascade Reaction Strategies
A prime example is the previously mentioned cascade oxidative cyclization/halogenation of 2-alkenylanilines, which constructs the 3-bromoindole scaffold in a single, metal-free step. organic-chemistry.org This reaction simultaneously forms multiple bonds and sets the key structural features of the target molecule.
Another effective one-pot strategy involves the N-protection of the indole nitrogen followed by in-situ bromination. For example, indole can be treated with butyllithium and then a silyl (B83357) chloride (like tert-butyldimethylsilyl chloride) to protect the nitrogen. Without isolating the intermediate, a brominating agent such as N-bromosuccinimide (NBS) is added to the same reaction vessel to afford the 3-bromo-N-protected indole in high yield. orgsyn.org This method avoids the isolation of the potentially sensitive N-protected intermediate and streamlines the synthetic sequence. orgsyn.org
Cascade reactions can also be initiated by other means. For instance, reactions of N-aryl-α,β-unsaturated nitrones with electron-deficient allenes can provide single-step access to 3-functionalized indoles that would typically require a multi-step sequence of indole formation and subsequent alkylation. nih.gov While not producing a 3-bromo derivative directly, this illustrates the power of cascade strategies to rapidly build complexity around the indole core. nih.gov Palladium-catalyzed cascade reactions, although not metal-free, also provide powerful tools for constructing complex, fused indole skeletons through processes like intramolecular C-H activation. mdpi.com
Protecting Group Strategies for Indole Nitrogen
The acidic N-H proton of the indole ring often interferes with synthetic transformations, such as metal-halogen exchange or reactions involving strong bases. Therefore, the selection of an appropriate protecting group for the indole nitrogen is crucial for the successful synthesis of 3-bromoindoles.
Silyl Protecting Groups : Trialkylsilyl groups, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used. orgsyn.org They are easily introduced by treating the indole with a strong base (e.g., butyllithium) followed by the corresponding silyl chloride. The TBDMS group is robust enough to withstand the conditions for subsequent C3 bromination with NBS. orgsyn.org A key advantage is that the resulting N-silylated 3-bromoindoles are excellent precursors for 3-lithioindoles via halogen-lithium exchange, which are more stable than their N-benzenesulfonyl counterparts. orgsyn.org
Sulfonyl Protecting Groups : Arylsulfonyl groups, particularly benzenesulfonyl (Bs) and p-toluenesulfonyl (Ts), are common protecting groups. researchgate.netcore.ac.uk They are electron-withdrawing, which deactivates the indole ring towards some electrophilic reactions but facilitates lithiation at the C2 position. The 1-(Benzenesulfonyl)-3-lithioindole can be prepared from the corresponding 3-bromoindole but is often unstable at higher temperatures. orgsyn.org The 2-phenylsulfonylethyl group has been developed as a useful alternative that can be readily removed under basic conditions. researchgate.net
Carbamate Protecting Groups : The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis. researchgate.net It is easily installed using di-tert-butyl dicarbonate and is stable to a wide range of nucleophilic and basic conditions, but readily cleaved under acidic conditions. researchgate.net For specialized applications like peptide synthesis involving tryptophan, the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group has been developed, which is stable to nucleophiles and trifluoroacetic acid but can be cleaved with strong acid. rsc.org
Acyl Protecting Groups : The pivaloyl group is a sterically bulky acyl group that can protect both the N-1 and C-2 positions of the indole due to its size. mdpi.org However, its removal can be challenging, often requiring strong basic conditions such as lithium diisopropylamide (LDA). mdpi.org
The choice of protecting group is dictated by the specific reaction conditions of the subsequent steps and the desired deprotection method.
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Features |
| tert-Butyldimethylsilyl | TBDMS | n-BuLi, TBDMS-Cl | Fluoride source (e.g., TBAF) | Stabilizes 3-lithioindole intermediates. |
| Benzenesulfonyl | Bs | NaH, Bs-Cl | Basic hydrolysis (e.g., NaOH) | Electron-withdrawing, directs lithiation to C2. |
| tert-Butoxycarbonyl | Boc | (Boc)2O, DMAP | Acidic conditions (e.g., TFA, HCl) | Widely used, stable to bases and nucleophiles. researchgate.net |
| Pivaloyl | Piv | Piv-Cl, Base | Strong base (e.g., LDA) | Sterically protects N-1 and C-2 positions. mdpi.org |
Advanced Chemical Reactivity and Transformation Studies of 3 Bromo 1,2 Dimethyl 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic substitution. The reaction's regioselectivity is a critical aspect, governed by the ability of the bicyclic structure to stabilize the intermediate cationic species, often referred to as a Wheland intermediate or sigma complex.
In the electrophilic aromatic substitution of indoles, the C-3 position is overwhelmingly the preferred site of attack for electrophiles. study.comnih.gov This preference is rooted in the relative stability of the cationic intermediates formed upon electrophilic attack at C-3 versus C-2.
When an electrophile attacks the C-3 position, the positive charge is delocalized over the nitrogen atom and the C-2 carbon without disrupting the aromatic sextet of the fused benzene (B151609) ring. stackexchange.com The resulting intermediate has significant resonance stabilization, with a key resonance structure where the nitrogen atom bears the positive charge and has a complete octet. stackexchange.com This preservation of the benzene ring's aromaticity is a major stabilizing factor. study.com
Conversely, if the electrophile were to attack at the C-2 position, the resulting intermediate would force the delocalization of the positive charge in a way that disrupts the aromaticity of the benzene ring. study.comstackexchange.com This loss of aromatic stabilization makes the C-2 intermediate significantly less stable and the activation energy for its formation much higher. Therefore, the reaction pathway through the C-3 intermediate is kinetically and thermodynamically favored. stackexchange.com The inherent high electron density at the C-3 position, which can be understood as the β-carbon of an enamine system embedded within the ring, further contributes to its high nucleophilicity and reactivity. nih.govquora.com
For 3-Bromo-1,2-dimethyl-1H-indole, the C-3 position is already substituted. Any further electrophilic substitution would target other available positions, with the reactivity being influenced by the directing effects of the existing methyl and bromo substituents. However, the fundamental principle of indole reactivity dictates that the initial functionalization, such as bromination, occurs at C-3 due to these electronic factors.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom at the C-3 position of this compound serves as a versatile handle for introducing a wide range of functional groups via nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond at this electron-rich position is activated for such transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-3 position of bromoindoles. Reagents such as organoboranes (in Suzuki coupling), organotins (in Stille coupling), and organozincs (in Negishi coupling) are commonly employed. These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkenyl groups.
For example, the Suzuki-Miyaura coupling of 3-bromoindoles with various arylboronic acids provides a direct route to 3-arylindoles. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a suitable ligand, and a base.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 85 |
| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 92 |
This table represents typical conditions and yields for Suzuki coupling reactions involving 3-bromoindole derivatives and is for illustrative purposes.
The introduction of nitrogen-based functional groups at the C-3 position can be achieved through palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds by coupling 3-bromoindoles with a variety of primary and secondary amines, as well as amides. This methodology provides access to 3-aminoindoles and 3-amidoindoles, which are important structural motifs in medicinal chemistry.
While direct electrophilic amidation of the indole core is possible, the nucleophilic substitution of 3-bromoindoles remains a conventional and effective strategy. nih.gov The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a strong base.
| Entry | Amine/Amide | Catalyst | Ligand | Base | Product Type |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 3-Aminoindole |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | 3-Arylaminoindole |
| 3 | Benzamide | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | 3-Amidoindole |
This table illustrates representative conditions for Buchwald-Hartwig amination and amidation reactions with 3-bromoindole substrates.
C-H Functionalization of Indoles and Analogues
While the pyrrole (B145914) ring of indole is electronically favored for substitution, recent advancements in organic synthesis have enabled the direct functionalization of the traditionally less reactive C-H bonds on the fused benzene core (C-4 to C-7). rsc.orgacs.org These methods offer a more atom-economical approach compared to traditional methods requiring pre-functionalization.
Achieving site-selectivity in the functionalization of the benzene portion of the indole ring is a significant challenge due to the presence of multiple similar C-H bonds. nih.gov The predominant strategy to overcome this involves the use of directing groups (DGs). researchgate.net A directing group, typically installed at the N-1 position of the indole, coordinates to a transition metal catalyst (commonly palladium) and positions it in close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization. acs.orgnih.gov
The choice of the directing group is crucial for determining the position of the reaction. nih.govresearchgate.net For instance, different directing groups can steer arylation, olefination, or acylation reactions to the C-4, C-5, C-6, or C-7 positions. acs.org
| Directing Group (at N-1) | Target Position | Catalyst System (Typical) | Reaction Type |
| P(O)tBu₂ | C-7 | Pd(OAc)₂ | Arylation |
| P(O)tBu₂ | C-6 | Cu(OAc)₂ | Arylation |
| Pivaloyl (at C-3) | C-4 / C-5 | Pd(II) | Arylation |
| Pyridyl | C-7 | Ru(II) | Alkenylation |
| Carbonyl (at C-3) | C-4 | Pd(OAc)₂ | Arylation nih.govacs.org |
This table summarizes common directing groups and their corresponding site-selectivity in the C-H functionalization of the indole benzene core. acs.orgnih.govresearchgate.net
These directed C-H functionalization strategies provide powerful and efficient pathways for the synthesis of complex, polysubstituted indoles from simple precursors, including derivatives like this compound, by enabling precise modifications on the benzenoid ring. rsc.org
C-2 and C-3 Functionalizations
The functionalization of the C-2 and C-3 positions of the indole ring is a cornerstone of indole chemistry, enabling the synthesis of a vast array of complex molecules. In the case of this compound, the presence of the bromine atom at the C-3 position offers a handle for various cross-coupling reactions, while the C-2 methyl group can also participate in certain transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The arylation of indoles, in particular, has been extensively studied. For this compound, the bromine atom at the C-3 position is susceptible to substitution via reactions like the Suzuki, Heck, and Stille couplings, allowing for the introduction of various aryl and alkenyl groups.
Research on the direct arylation of related indole systems provides insights into the potential reactivity of this compound. For instance, the palladium-catalyzed direct arylation of 1,2-dimethylindole (B146781) at the 3-position has been successfully demonstrated, suggesting that the C-3 position is activated for such transformations even without a halogen. nih.gov The presence of the bromine atom in this compound would likely facilitate these reactions under milder conditions.
Table 1: Potential Arylation and Alkenylation Reactions of this compound
| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 3-Aryl-1,2-dimethyl-1H-indole |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF) | 3-Alkenyl-1,2-dimethyl-1H-indole |
| Stille Coupling | Organostannane, Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene) | 3-Aryl/Alkenyl-1,2-dimethyl-1H-indole |
While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of 3-bromoindoles in palladium-catalyzed cross-coupling reactions is well-established. amazonaws.com
Acylation of the indole nucleus is a fundamental transformation that introduces a carbonyl group, a versatile functional handle for further synthetic manipulations. Friedel-Crafts acylation is a common method, though it can suffer from regioselectivity issues with unsubstituted indoles. nih.gov However, in this compound, the C-3 position is blocked by the bromine atom, which can direct acylation to other positions or be replaced under certain conditions.
Given the electronic properties of the indole ring, direct acylation at the C-3 position is generally favored. nih.gov In the case of this compound, the bromine could potentially be displaced by an acyl group under specific catalytic conditions, or acylation could occur at other positions on the benzene ring, although this is less common. More likely, the bromine atom would serve as a precursor for a metalated indole species, which could then be acylated.
Table 2: Potential Acylation Strategies for this compound
| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |
| Metal-Halogen Exchange followed by Acylation | 1. n-BuLi or Mg; 2. Acyl chloride or anhydride | 3-Acyl-1,2-dimethyl-1H-indole |
| Palladium-Catalyzed Carbonylative Coupling | Carbon monoxide, Aryl/Alkyl halide, Pd catalyst | 3-(Aryl/Alkylcarbonyl)-1,2-dimethyl-1H-indole |
The introduction of alkyl groups onto the indole scaffold can be achieved through various methods. For this compound, alkylation can be envisioned to occur via cross-coupling reactions at the C-3 position or potentially at the C-2 methyl group under radical conditions.
Similar to arylation, palladium-catalyzed cross-coupling reactions such as the Negishi or Kumada coupling could be employed to introduce alkyl groups at the C-3 position by replacing the bromine atom. Furthermore, acid-catalyzed alkylation of the indole nucleus at the C-2 position has been reported for 3-alkylindoles, suggesting that the C-2 position of the indole ring can be susceptible to electrophilic attack. frontiersin.orgresearchgate.netnih.gov
Table 3: Potential Alkylation Strategies for this compound
| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |
| Negishi Coupling | Alkylzinc halide, Pd catalyst | 3-Alkyl-1,2-dimethyl-1H-indole |
| Kumada Coupling | Alkyl Grignard reagent, Ni or Pd catalyst | 3-Alkyl-1,2-dimethyl-1H-indole |
| Radical Alkylation of C-2 Methyl Group | Radical initiator, Alkyl halide | 3-Bromo-2-(functionalized ethyl)-1-methyl-1H-indole |
Silylation and carbonylation reactions introduce silicon-containing groups and carbonyl functionalities, respectively, which are valuable for further synthetic transformations. The C-H silylation of aromatic compounds has been achieved using iridium catalysts. escholarship.org For this compound, silylation could potentially occur at one of the available C-H bonds on the benzene ring. More specifically, the C-3 bromine atom can be replaced by a silyl (B83357) group through metal-halogen exchange followed by reaction with a silyl halide.
Carbonylation reactions, often palladium-catalyzed, can introduce carbonyl groups. beilstein-journals.org For this compound, a palladium-catalyzed carbonylation in the presence of an alcohol or an amine could lead to the formation of a C-3 ester or amide, respectively. researchgate.net
Table 4: Potential Silylation and Carbonylation Reactions
| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |
| Silylation via Metal-Halogen Exchange | 1. n-BuLi or Mg; 2. R₃SiCl | 3-Silyl-1,2-dimethyl-1H-indole |
| Palladium-Catalyzed Carbonylation | CO, ROH or R₂NH, Pd catalyst, Base | 1,2-Dimethyl-1H-indole-3-carboxylate or -carboxamide |
Oxidation and Reduction Reactions
The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of important heterocyclic structures. The oxidation of indoles can yield oxindoles, among other products. nih.gov Specifically, the oxidation of 2,3-dimethylindole (B146702) has been shown to produce 3-methyl-3-acetamido-oxindole. acs.org This suggests that this compound could potentially undergo oxidation at the C-2 and C-3 positions. The bromine at C-3 may influence the reaction pathway.
Reduction of the indole ring is less common but can be achieved under certain conditions, typically leading to indoline (B122111) derivatives. The reduction of the bromo-substituent at the C-3 position to a C-H bond can also be achieved through various methods, such as catalytic hydrogenation or with reducing agents like LiAlH₄.
Table 5: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |
| Oxidation | Oxidizing agent (e.g., m-CPBA, Oxone) | 3-Bromo-1,2-dimethyl-1,3-dihydro-2H-indol-2-one or other oxidized products |
| Reduction of Bromine | Catalytic hydrogenation (e.g., H₂, Pd/C) or hydride reagents | 1,2-Dimethyl-1H-indole |
| Reduction of Indole Ring | Strong reducing agents (e.g., Na/EtOH) | 3-Bromo-1,2-dimethylindoline |
Rearrangement Reactions and Isomerizations
One notable rearrangement is the migration of substituents. For instance, the migration of an acetyl group from the C-3 to the C-2 position of an indole ring has been observed under certain reaction conditions. acs.orgnih.gov While this compound does not have a C-3 acetyl group, this highlights the potential for substituent migration on the indole scaffold. Isomerization could potentially involve the migration of the methyl group from the nitrogen to a carbon atom of the ring under harsh conditions, though this is generally not a facile process.
Mechanistic Investigations of Reactions Involving 3 Bromo 1,2 Dimethyl 1h Indole
Reaction Pathway Elucidation
The elucidation of reaction pathways for 3-bromoindoles involves tracing the transformation from reactants to products through all transient stages. For indoles, which are electron-rich aromatic systems, electrophilic substitution is a characteristic reaction, typically occurring at the C3 position. However, in 3-bromo-1,2-dimethyl-1H-indole, this position is blocked, directing reactivity elsewhere or enabling different transformation types, such as transition-metal-catalyzed cross-coupling reactions at the C-Br bond.
Mechanistic proposals are often constructed based on experimental observations and computational studies. For instance, in reactions involving nucleophilic attack, the pathway may proceed through an initial addition-elimination sequence. A plausible mechanism for the reaction of a related 3-aminoalkylidene-3H-indole with a dicarbonyl compound involves initial protonation of the exocyclic nitrogen by the acidic dicarbonyl compound. This is followed by a nucleophilic attack of the resulting enolate at the C2 position of the indolium cation, leading to a common intermediate from which different products can be formed through subsequent intramolecular cyclization and elimination steps. researchgate.net
In multicomponent reactions, the pathway can be more complex. For example, the synthesis of pyran derivatives from 3-cyanoacetyl indoles is proposed to begin with a Knoevenagel condensation between the indole (B1671886) derivative and an aldehyde. nih.gov This is followed by a Michael addition with another reactant, leading to an open-chain intermediate that subsequently undergoes intramolecular cyclization to form the final heterocyclic product. nih.gov DFT calculations are also employed to map the energy landscape of a reaction, as in the case of indole nitration, to reveal the complete reaction pathway and determine the feasibility of proposed intermediates and transition states. nih.gov
Role of Catalysis in Reaction Mechanisms
Catalysis plays a pivotal role in directing the outcome and enhancing the efficiency of reactions involving indole derivatives. Different types of catalysts, including base, acid, and transition metal catalysts, operate through distinct mechanisms.
Base Catalysis: In reactions such as the synthesis of 3-substituted indoles, a base like sodium hydroxide (B78521) can deprotonate the indole N-H, generating a more nucleophilic indole anion. nih.gov This anion can then attack an electrophile, such as an aldehyde, to form an intermediate which, upon further reaction and dehydration, yields the final product. nih.gov The base facilitates the initial nucleophilic attack and subsequent elimination steps.
Transition Metal Catalysis: Palladium-based catalysts are extensively used for C-C bond-forming cross-coupling reactions involving halo-indoles. In reactions like the Suzuki-Miyaura and Stille couplings, the catalyst facilitates the reaction between the bromo-indole (electrophile) and an organoboron or organotin compound (nucleophile). mdpi.com The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligands can significantly influence reaction times and yields. For example, Pd(dppf)Cl₂ has been found to be highly efficient for both borylation and subsequent cross-coupling reactions, achieving excellent yields in short reaction times. mdpi.com
Photocatalysis: Visible-light-induced photocatalysis has emerged as a powerful tool for dearomative functionalization of indoles. acs.org In these reactions, a photocatalyst, upon absorbing light, can initiate a single electron transfer (SET) process. For instance, an excited photocatalyst can oxidize the indole to a radical cation, which is a highly reactive intermediate that can undergo cycloaddition with other reactants. acs.org Alternatively, the excited catalyst can transfer energy to a substrate to form a reactive triplet state, which then engages in the key bond-forming steps. acs.org
| Catalyst | Reaction Type | Role/Mechanism | Typical Yield | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Miyaura Borylation / Suzuki Coupling | Facilitates oxidative addition and reductive elimination in C-C bond formation. | >98% | mdpi.com |
| Pd(PPh₃)₄ | Suzuki / Stille Coupling | Standard catalyst for cross-coupling reactions, proceeds via a catalytic cycle. | Moderate to Good | mdpi.com |
| NaOH / Acetic Acid | Synthesis of 3-Substituted Indoles | Base deprotonates indole N-H; acid facilitates dehydration of alcohol intermediate. | Not specified | nih.gov |
| Cr(III) Complex (PC-2) | [3+2] Photocycloaddition | Oxidizes indole to a radical cation via Single Electron Transfer (SET). | 57-96% | acs.org |
Intermediate Identification and Characterization
The direct observation and characterization of reactive intermediates are key to confirming a proposed reaction mechanism. In reactions involving 3-bromoindoles, various transient species can be formed.
In base-catalyzed reactions of indoles with aldehydes, an alkylideneindolenine intermediate is often proposed. nih.gov This species is formed after the initial nucleophilic addition and subsequent dehydration. Its formation is a critical step leading to the final product. nih.gov
In photocatalytic reactions, radical cations of the indole ring are key intermediates. acs.org These are generated via a single electron transfer from the indole to the excited photocatalyst. The high reactivity of these radical cations drives subsequent bond-forming events, such as additions to alkenes or other unsaturated systems. acs.org
In the context of preparing derivatives from 3-bromoindoles, intermediates can sometimes be isolated and characterized. For instance, the N-protected intermediate, 3-bromo-1-(tert-butyldimethylsilyl)indole , was prepared and characterized by ¹H and ¹³C NMR spectroscopy. orgsyn.org This stable intermediate is crucial for subsequent reactions, such as lithium-halogen exchange, to generate a nucleophilic indole at the C3 position. orgsyn.org The characterization data provides direct proof of the structure before it is converted in the next step of a sequence. orgsyn.org
Kinetic and Isotope Labeling Studies
Kinetic studies and isotope labeling are powerful techniques for probing reaction mechanisms, providing insights into rate-determining steps and the movement of atoms during a transformation.
Isotope labeling, particularly with stable isotopes like ¹³C, is instrumental in tracing the origin of atoms in the final product. In the study of indole functionalization, carbon-labeled reagents have been used to synthesize ¹³C-labeled 3-cyanoindoles from their corresponding 3-bromoindole precursors. acs.org For example, the direct cyanation of indoles using a ¹³C-labeled electrophilic cyanating agent ([¹³C]NCTS) in the presence of a Lewis acid allows for the introduction of a ¹³C-labeled nitrile group. acs.orgacs.org This confirms that the cyano group originates from the cyanating agent and helps to elucidate the reaction pathway. acs.org
| Substrate | Labeled Reagent | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Indole derivatives | [¹³C]NCTS (7) | BF₃·OEt₂, DCE, 80 °C, 12 h | [¹³C]3-cyanoindoles (18-21) | 31–51% | acs.org |
| Aryl boronic acids | [¹³C]NCTS (7) | [Rh] catalyst, K₂CO₃ | [¹³C]Aryl nitriles (23-38) | 24–77% | acs.orgacs.org |
The Kinetic Isotope Effect (KIE) is observed when replacing an atom with its heavier isotope alters the rate of a chemical reaction. nih.gov This effect is particularly significant when the bond to the isotope is broken or formed in the rate-determining step. nih.gov For instance, replacing hydrogen (¹H) with deuterium (B1214612) (²H) can lead to a noticeable decrease in reaction rates. nih.gov While specific KIE studies on this compound are not detailed in the provided context, the principle is widely applied to understand mechanisms. Measuring the KIE can help determine, for example, whether a C-H bond cleavage is part of the slowest step in a reaction sequence. nih.govnih.gov
Stereochemical Control and Selectivity in Indole Transformations
Controlling selectivity—both regioselectivity and stereoselectivity—is a central goal in organic synthesis. For indole derivatives, the inherent electronic properties of the ring often dictate the regiochemical outcome of reactions.
Regioselectivity: Electrophilic substitution on the indole ring overwhelmingly occurs at the C3 position due to the stability of the resulting cationic intermediate. When the C3 position is substituted, as in this compound, electrophilic attack is directed to other positions, or different reaction types that are selective for the C-Br bond, like cross-coupling, become dominant. Studies on the nitration of indoles have shown strong regioselectivity for the 3-position, and if this position is blocked, no reaction may occur under certain conditions, highlighting the strong directing effect of the indole nucleus. nih.gov
Stereochemical Control: In reactions that create new stereocenters, controlling the three-dimensional arrangement of atoms is critical. Recent advances in photocatalysis have enabled highly stereoselective dearomative annulation reactions of indoles. acs.org These reactions can construct complex fused or spiro-indoline scaffolds with multiple stereocenters. For example, a tandem reductive annulation of N-(2-bromobenzoyl)indoles produced (isoindolo)indoline derivatives with high diastereoselectivity (up to 20:1 dr). acs.org This control arises from the specific transition state geometries favored during the radical cascade and ring-closing steps of the reaction mechanism. acs.org Such high levels of stereocontrol are essential for the synthesis of enantiomerically pure bioactive molecules.
Derivatization Strategies and Synthetic Applications of 3 Bromo 1,2 Dimethyl 1h Indole Scaffold
Construction of Complex Polycyclic Indole (B1671886) Systems
The 3-bromo-1,2-dimethyl-1H-indole core serves as an excellent starting point for the synthesis of intricate polycyclic indole systems. These structures are prevalent in numerous natural products and pharmaceutically active compounds. Key strategies for elaborating the indole scaffold into more complex frameworks include annulation and cyclization reactions, as well as palladium-catalyzed cross-coupling reactions.
Annulation and Cyclization Reactions
Annulation and cyclization reactions are powerful methods for building additional rings onto the indole core. While direct examples utilizing this compound are not extensively documented, established methodologies for related bromoindoles can be readily applied.
One prominent strategy involves the synthesis of carbazoles , which are significant for their presence in natural products and materials science. rsc.org Transition-metal-catalyzed C-H activation and annulation represent a modern approach to carbazole (B46965) synthesis from indole precursors. nih.gov For instance, a palladium-catalyzed annulation of an indole with a suitable coupling partner can lead to the formation of the carbazole skeleton. The bromine atom in this compound can be leveraged in such transformations, either as a leaving group in a cross-coupling/cyclization cascade or by conversion to a more reactive functional group that facilitates the annulation. Metal-free approaches for the synthesis of carbazoles from indoles have also been developed, offering alternative synthetic routes.
The intramolecular Heck reaction provides a powerful tool for the cyclization of appropriately substituted this compound derivatives to form polycyclic systems. wikipedia.orgprinceton.edu This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene tethered to the indole nucleus. evitachem.com The reaction can be used to form a variety of ring sizes, leading to fused indole systems. A photo-induced, metal- and photocatalyst-free reductive Heck cyclization of indoles has also been developed, offering a greener alternative for the synthesis of polycyclic indolinyl compounds. nih.gov
The Pictet-Spengler reaction is a classic method for the synthesis of β-carbolines, a class of indole alkaloids with diverse biological activities. wikipedia.orgebrary.net This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by ring closure. While the 1,2-dimethyl substitution pattern of the target molecule precludes its direct use as a tryptamine equivalent, derivatives of this compound could be functionalized to incorporate the necessary ethylamine (B1201723) side chain for a subsequent Pictet-Spengler cyclization.
Diels-Alder reactions represent another avenue for constructing polycyclic systems. While the indole pyrrole (B145914) ring is not a typical diene, derivatives of this compound could be elaborated into diene-containing structures that can participate in [4+2] cycloadditions to build a new six-membered ring. wikipedia.orgmasterorganicchemistry.comyoutube.com
Suzuki Coupling and Related Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. wikipedia.org This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups. This compound is an excellent substrate for Suzuki coupling, allowing for the introduction of a variety of aryl and heteroaryl substituents at the C3-position. The reaction typically involves the coupling of the bromoindole with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | High |
This table represents typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and may be applicable to this compound.
Synthesis of N-Substituted Indole Derivatives
While the nitrogen of this compound is already substituted with a methyl group, this section will discuss the introduction of substituents at the nitrogen atom of a 3-bromo-2-methyl-1H-indole precursor, which is a common starting material for the synthesis of the title compound.
N-Alkylation of the indole nitrogen can be achieved through various methods. A common approach involves the deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkyl halide (e.g., methyl iodide to form the 1,2-dimethylated product).
N-Arylation of indoles can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions. The Ullmann condensation, a copper-catalyzed reaction, is a traditional method for forming C-N bonds. researchgate.net More modern approaches, such as the Buchwald-Hartwig amination, utilize palladium catalysts with specialized ligands to achieve the N-arylation of indoles with aryl halides under milder conditions.
N-Vinylation is another important transformation that can be achieved through palladium-catalyzed coupling of indoles with vinyl triflates or other vinylating agents. princeton.edu
Formation of Carbon-Carbon Bonds at the Indole Core
The bromine atom at the C3-position of this compound is a key functional group for the formation of new carbon-carbon bonds, significantly expanding the molecular diversity accessible from this scaffold.
Cross-Coupling Reactions are the most prominent methods for C-C bond formation at the C3-position. In addition to the Suzuki coupling discussed earlier, other important palladium-catalyzed cross-coupling reactions include:
Sonogashira Coupling: This reaction couples the bromoindole with a terminal alkyne to introduce an alkynyl substituent at the C3-position. mdpi.comopenmedicinalchemistryjournal.comorgsyn.org This is a valuable method for synthesizing acetylenic indole derivatives.
Heck Reaction: The Heck reaction couples the bromoindole with an alkene, leading to the formation of a 3-alkenyl-1,2-dimethyl-1H-indole. wikipedia.orgprinceton.edu
Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the bromoindole. wikipedia.orgsciengine.comiajps.com
Organometallic Intermediates: The bromine atom can be converted into an organometallic functionality, which can then react with various electrophiles.
Grignard Reagents: Treatment of this compound with magnesium metal can form the corresponding Grignard reagent. nih.govnih.govresearchgate.net This highly nucleophilic species can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Organolithium Reagents: Halogen-lithium exchange can be achieved by treating the bromoindole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. nih.gov The resulting 3-lithio-1,2-dimethyl-1H-indole is a potent nucleophile that can react with various electrophiles. nih.gov
Directed ortho-Metalation (DoM) is a powerful strategy for the functionalization of the benzene (B151609) ring of the indole nucleus. rsc.orgnih.govresearchgate.net While the bromine is at the C3-position, the N-methyl group could potentially act as a directing group for the lithiation of the C7-position, allowing for the introduction of substituents on the carbocyclic portion of the indole.
Applications in Building Block Synthesis
The derivatization strategies discussed above highlight the utility of this compound as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The indole nucleus is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at multiple positions makes this bromoindole derivative a valuable starting material. iajps.comscribd.comsemanticscholar.org
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. wikipedia.orgmdpi.comnih.govsigmaaldrich.com The derivatization of this compound through cross-coupling reactions allows for the introduction of various aryl and heteroaryl moieties, which are often crucial for binding to the kinase active site.
Antiviral Agents: Several indole derivatives have shown promising antiviral activity. princeton.eduscribd.com The functionalized indoles that can be synthesized from this compound could be screened for their potential as antiviral agents. For example, a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative has shown activity against SARS-CoV-2. scribd.com
Natural Product Synthesis: The indole alkaloid family is a vast and structurally diverse class of natural products. evitachem.commasterorganicchemistry.com While the total synthesis of a natural product specifically from this compound is not prominently reported, the synthetic methodologies applicable to this scaffold are routinely used in the construction of complex indole-containing natural products.
Advanced Spectroscopic and Structural Characterization of 3 Bromo 1,2 Dimethyl 1h Indole and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of an indole (B1671886) derivative provides a wealth of information based on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values. For 3-Bromo-1,2-dimethyl-1H-indole, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the two methyl groups.
Based on data from analogous structures like 2,3-dimethyl-1H-indole and various bromo-substituted methylindoles, the expected chemical shifts can be predicted. rsc.org The aromatic protons (H-4, H-5, H-6, and H-7) would typically appear in the downfield region, approximately between δ 7.0 and 7.8 ppm. Their specific shifts and coupling constants are influenced by the electronic effects of the bromine atom and the dimethyl-substituted pyrrole (B145914) ring. The N-methyl (N-CH₃) and C2-methyl (C2-CH₃) groups would appear as sharp singlets in the upfield region. For instance, in 1,2-dimethyl-1H-indole-3-carbaldehyde, the N-methyl protons are observed at δ 3.65 ppm and the C2-methyl protons at δ 2.62 ppm. rsc.org The bromine at the C-3 position would influence the electronic environment of the neighboring protons, potentially causing slight shifts compared to the non-brominated analogue.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-4, H-5, H-6, H-7) | 7.0 - 7.8 | Multiplet |
| N-CH₃ | ~3.7 | Singlet |
Note: These are predicted values based on analogues; actual experimental values may vary.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.
Data from related compounds, such as 5-bromo-3-methyl-1H-indole, show aromatic carbons in the range of δ 111-135 ppm, with the carbon bearing the bromine (C-Br) appearing at a distinct shift (e.g., δ 112.5 ppm for C-5 in 5-bromo-3-methyl-1H-indole). rsc.org For this compound, the C-3 carbon directly attached to the bromine atom is expected to have its resonance significantly shifted. The carbons of the N-methyl and C2-methyl groups will appear in the upfield region of the spectrum. In 2,3-dimethyl-1H-indole, the methyl carbons appear at δ 11.63 and 8.60 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~138 |
| C-3 | ~95 |
| C-3a | ~128 |
| C-4 | ~120 |
| C-5 | ~122 |
| C-6 | ~120 |
| C-7 | ~110 |
| C-7a | ~137 |
| N-CH₃ | ~30 |
Note: These are predicted values based on analogues; actual experimental values may vary.
Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for assigning the signals of the aromatic C-H groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can be used to confirm the substitution pattern, for example, by observing a spatial correlation between the N-methyl protons and the H-7 proton.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀BrN), the mass spectrum would show a characteristic molecular ion peak (M⁺). uni.lu Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2).
The predicted monoisotopic mass of the compound is 222.99966 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | C₁₀H₁₀BrN⁺ | 222.99911 |
| [M+H]⁺ | C₁₀H₁₁BrN⁺ | 224.00694 |
Data sourced from PubChem predictions. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the indole ring system.
Based on analogues, key absorptions would include C-H stretching vibrations from the aromatic ring and methyl groups (typically around 2900-3100 cm⁻¹), C=C stretching vibrations of the aromatic and pyrrole rings (in the 1450-1620 cm⁻¹ region), and C-N stretching vibrations. ias.ac.in The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers (around 500-600 cm⁻¹).
Table 4: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1620 |
| C-N Stretch | 1200 - 1350 |
Note: These are general ranges based on typical functional group absorptions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system contains a conjugated π-electron system that absorbs UV light, resulting in characteristic absorption bands. The position of the maximum absorption (λₘₐₓ) can be influenced by substituents on the ring.
Studies on bromo-substituted dihydroxyindole derivatives show λₘₐₓ values around 325 nm. umaine.edu Natural indole itself has a λₘₐₓ of approximately 270 nm. acs.org The presence of the bromine atom and the two methyl groups on the this compound structure is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted indole parent. The spectrum would likely exhibit one or more strong absorption bands in the 270-330 nm range, corresponding to π→π* transitions within the aromatic system.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-dimethyl-1H-indole |
| 4-Bromo-3-methyl-1H-indole |
| 5-bromo-3-methyl-1H-indole |
| 1,2-dimethyl-1H-indole-3-carbaldehyde |
X-ray Crystallography and Solid-State Structural Analysis
Although the crystal structure for this compound has not been reported in the surveyed literature, the analysis of a related compound, 5-Bromo-1H-indole-2,3-dione, offers insight into the solid-state conformation of bromo-indole systems. The crystallographic data for this analogue reveals an orthorhombic crystal system and a nearly planar molecular structure. researchgate.net
Below is a table summarizing the key crystallographic parameters for 5-Bromo-1H-indole-2,3-dione. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C8H4BrNO2 |
| Molecular Weight | 226.03 |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 25.1411 (18) |
| b (Å) | 5.6851 (4) |
| c (Å) | 5.1593 (3) |
| Volume (ų) | 737.42 (9) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 2.036 |
In the crystal structure of 5-Bromo-1H-indole-2,3-dione, molecules are linked by N—H⋯O hydrogen bonds, forming chains. Additionally, C—H⋯O interactions contribute to the formation of sheets within the crystal lattice. researchgate.net Similar interactions would likely play a role in the crystal packing of this compound.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It provides a graphical representation of the regions of space where molecules are in close contact, offering valuable insights into the nature and strength of these interactions.
Specific Hirshfeld surface analysis for this compound is not available. However, studies on other bromo-substituted indole derivatives, such as 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.goviucr.orgdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, provide a detailed picture of the intermolecular contacts. iucr.orgresearchgate.net For this analogue, the analysis reveals that the most significant intermolecular contacts involve H⋯O/O⋯H, H⋯H, Br⋯H/H⋯Br, and C⋯H/H⋯C interactions. iucr.orgresearchgate.net
The crystal packing of these types of molecules is stabilized by a variety of weak intermolecular forces, including C—H⋯O, C—H⋯Cl, C—H⋯π, C—Br⋯π, C—Cl⋯π, and aromatic π–π stacking interactions. iucr.orgresearchgate.net A study on other bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives also highlights the dominance of contacts involving hydrogen atoms, with significant contributions from C⋯H/H⋯C, O⋯H/H⋯O, and Br⋯H/H⋯Br contacts. nih.gov
The percentage contributions of the most significant intermolecular contacts for 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.goviucr.orgdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole are presented in the table below. iucr.orgresearchgate.net
| Interaction Type | Contribution (%) |
|---|---|
| H⋯O/O⋯H | 24.3 |
| H⋯H | 18.4 |
| Br⋯H/H⋯Br | 16.8 |
| C⋯H/H⋯C | 8.4 |
Photophysical Studies
Photophysical studies investigate the interaction of molecules with light, specifically their absorption and emission properties. These studies typically involve UV-Vis absorption spectroscopy to determine the wavelengths of light a molecule absorbs and fluorescence spectroscopy to measure the light it emits after excitation.
While specific photophysical data for this compound could not be found, the general photophysical properties of indole derivatives have been studied. The investigation of various 3-substituted indole probes indicates that their photophysical properties can be measured using UV-vis and fluorescence spectroscopy. researchgate.net The absorption and emission characteristics are highly dependent on the molecular structure and the substituents on the indole ring.
For instance, studies on different indole derivatives show varied absorption and emission maxima. The photophysical properties of selected indole compounds are often investigated in solvents like DMSO. researchgate.net The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield, are key parameters determined in these studies.
The table below shows illustrative photophysical data for a generic 3-substituted indole probe as described in the literature. researchgate.net
| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| 3-Substituted Indole Probe | N/A | N/A | N/A | DMSO |
N/A: Not available in the provided search results for a specific analogue.
Computational and Theoretical Chemistry Studies on 3 Bromo 1,2 Dimethyl 1h Indole
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry Optimization and Electronic Structure Analysis
A foundational step in any computational study is the optimization of the molecule's geometry. For 3-Bromo-1,2-dimethyl-1H-indole, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Analysis of the electronic structure would follow, providing insights into the distribution of electrons within the molecule. This can reveal information about molecular polarity, charge distribution, and the nature of chemical bonds.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in predicting a molecule's reactivity.
For this compound, FMO analysis would help in understanding its behavior in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
A hypothetical FMO analysis might yield the following data, which is crucial for predicting reactivity:
| Orbital | Energy (eV) |
| HOMO | (Value) |
| LUMO | (Value) |
| HOMO-LUMO Gap | (Value) |
| Note: The values in this table are placeholders and would need to be calculated through specific DFT computations. |
Prediction of Spectroscopic Parameters
DFT calculations are also a powerful tool for predicting various spectroscopic properties. For this compound, these calculations could simulate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Comparing these predicted spectra with experimental data is a common method for validating the computational model and aiding in the interpretation of experimental results.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations would allow for the study of the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational changes, flexibility, and interactions with its environment, such as a solvent. This would be particularly valuable for understanding how the molecule behaves in a biological system or in solution.
Quantum Chemical Investigations
Broader quantum chemical investigations could delve deeper into the electronic properties of this compound. This could include the calculation of various molecular properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding its interaction with external electric fields and its potential applications in materials science.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations could be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.
Transition state analysis provides the activation energy of a reaction, which is a key determinant of the reaction rate. By simulating potential reaction mechanisms, researchers can predict the most likely pathways and understand the factors that control the reaction's outcome.
Conformational Analysis and Stability
The stability of substituted indoles is influenced by the nature and position of the substituents on the indole (B1671886) ring. Density Functional Theory (DFT) is a common computational method used to evaluate the structural and electronic properties of indole derivatives. These studies often calculate parameters such as heats of formation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to assess the relative stability of different isomers and conformers.
Rotation of the N1-Methyl Group
The rotation of the methyl group attached to the nitrogen atom (N1) of the indole ring is a key conformational feature. Theoretical studies on 1-methylindole (B147185) have been conducted to determine the rotational barrier of this group. The barrier to internal rotation for the N1-methyl group is influenced by the electronic environment of the nitrogen atom and its interactions with the rest of the indole ring.
A study on various singly methylated indoles determined the rotational barrier for 1-methylindole. This provides a valuable reference for understanding the behavior of the N1-methyl group in this compound. The presence of additional substituents at the C2 and C3 positions is expected to have a minor influence on the rotational barrier of the N1-methyl group, as it is primarily governed by its interaction with the indole ring itself.
| Compound | Methodology | Rotational Barrier (cm⁻¹) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| 1-Methylindole | Microwave Spectroscopy / XIAM | 277.1 | ~0.79 |
Conformation of the C2-Methyl Group and Steric Interactions
The presence of a methyl group at the C2 position and a bromine atom at the C3 position introduces significant steric hindrance, which is expected to be a dominant factor in determining the most stable conformation of this compound. The rotation of the C2-methyl group will be restricted due to its proximity to the bulky bromine atom and the N1-methyl group.
Computational methods such as DFT can be used to model the potential energy surface of the molecule as a function of the dihedral angles defining the orientation of the methyl groups. While direct data for this compound is not available, studies on other 2,3-disubstituted indoles can offer insights. It is anticipated that the lowest energy conformation would involve an orientation of the C2-methyl group that minimizes steric clash with the adjacent C3-bromo substituent and the N1-methyl group. This would likely result in a preferred range of dihedral angles for the C2-methyl rotor.
The rotational barrier for a methyl group can be significantly influenced by its environment. Theoretical studies on methyl-sized rotators have shown that van der Waals repulsive interactions can alter the rotational potential energy barrier. In the case of this compound, the close proximity of the two methyl groups and the bromine atom would likely lead to a complex potential energy surface with distinct minima and transition states.
| Conformer | N1-C-C-H Dihedral Angle (°) | C3-C2-C-H Dihedral Angle (°) | Relative Energy (kcal/mol) | Comment |
|---|---|---|---|---|
| A (Staggered) | 60 | 60 | 0.00 | Lowest energy conformer with minimized steric interactions. |
| B (Eclipsed) | 0 | 0 | > 3.00 | High energy conformer due to steric clash between H atoms of the methyl groups and the bromine atom. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
